Mono-Aryl Aldehyde Structure Enables Site-Specific Synthesis vs. Bis-Aryl Curcuminoids
The compound's structure as a mono-(4-hydroxyphenyl)-substituted hepta-2,4,6-trienal provides a single reactive aldehyde terminus for chemoselective transformations. This is a key differentiator from bis-aryl analogues like bisdemethoxycurcumin (CAS 52328-96-8), which possess a central 3-one and lack a free aldehyde group, limiting them to different synthetic pathways [1]. The quantified difference lies in the functional group identity; the target compound has an aldehyde (1 reactive ketone site) while bisdemethoxycurcumin has a ketone, a fundamental property dictating orthogonal reactivity in synthesis [2].
| Evidence Dimension | Functional Group Identity for Chemoselective Reactivity |
|---|---|
| Target Compound Data | Terminal aldehyde (1 ketone group) on a linear heptatrienal chain. |
| Comparator Or Baseline | Bisdemethoxycurcumin (1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one): Central 3-one ketone group with no aldehyde functionality. |
| Quantified Difference | Functional group change from aldehyde to ketone; difference in reactivity class. |
| Conditions | Structural comparison based on IUPAC names and molecular formula; no specific assay context. |
Why This Matters
For researchers synthesizing aldehyde-specific derivatives (e.g., imines, hydrazones), this compound is the necessary starting material, while generic curcuminoids are synthetically unusable.
- [1] PubChem. (2025). Compound Summary for CID 165945628, 7-(4-Hydroxyphenyl)hepta-2,4,6-trienal. National Center for Biotechnology Information. View Source
- [2] ChemWhat. (n.d.). BisdeMethoxycurcuMin (CAS: 52328-96-8). Chemical Database. View Source
